![molecular formula C19H33NO2 B13438797 2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol](/img/structure/B13438797.png)
2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol is a synthetic compound known for its significant role in medical research, particularly in the treatment of multiple sclerosis. This compound is a sphingosine-1-phosphate receptor modulator, which means it can influence the immune system by affecting the movement of lymphocytes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol typically involves the reaction of 3-octylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using hydrogenation or other reducing agents. The final step involves the reaction of the amine with glycidol to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions
2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often have different biological activities and can be used in various research applications .
科学研究应用
2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Primarily used in the treatment of multiple sclerosis due to its immunomodulatory properties.
Industry: Used in the development of new pharmaceuticals and as a research tool in drug discovery
作用机制
The compound exerts its effects by modulating sphingosine-1-phosphate receptors, particularly S1P1. This modulation prevents lymphocytes from leaving lymph nodes, thereby reducing their presence in the central nervous system. This mechanism is particularly beneficial in treating multiple sclerosis, where it helps reduce inflammation and prevent further damage to nerve cells .
相似化合物的比较
Similar Compounds
Fingolimod: Another sphingosine-1-phosphate receptor modulator used in multiple sclerosis treatment.
Siponimod: Similar in structure and function, used for treating relapsing forms of multiple sclerosis.
Ozanimod: Another S1P receptor modulator with similar therapeutic applications
Uniqueness
2-Amino-2-[2-(3-octylphenyl)ethyl]-1,3-propanediol is unique due to its specific structure, which provides a distinct pharmacokinetic profile and a different set of biological activities compared to other similar compounds. Its ability to modulate immune responses with high specificity makes it a valuable compound in medical research and treatment .
属性
分子式 |
C19H33NO2 |
|---|---|
分子量 |
307.5 g/mol |
IUPAC 名称 |
2-amino-2-[2-(3-octylphenyl)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-9-17-10-8-11-18(14-17)12-13-19(20,15-21)16-22/h8,10-11,14,21-22H,2-7,9,12-13,15-16,20H2,1H3 |
InChI 键 |
VUKMITOWFKYWDF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC1=CC(=CC=C1)CCC(CO)(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




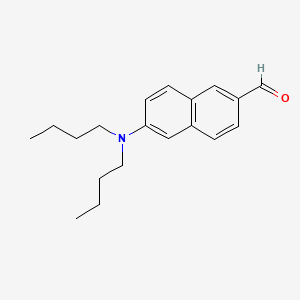
![2-ethylbutyl (2S)-2-[[(4-nitrophenoxy)-phenoxyphosphoryl]amino]propanoate](/img/structure/B13438737.png)
![N-Benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine](/img/structure/B13438745.png)
![1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13438759.png)
![Ethyl 2-[5-hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetate](/img/structure/B13438766.png)
![4-[[(2-Amino-3,5-dibromophenyl)methylene]amino]cyclohexanol](/img/structure/B13438767.png)

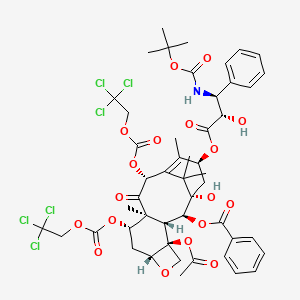
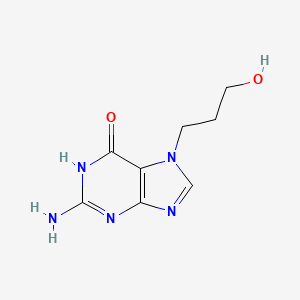
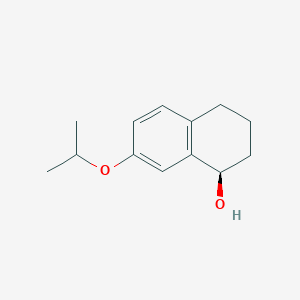
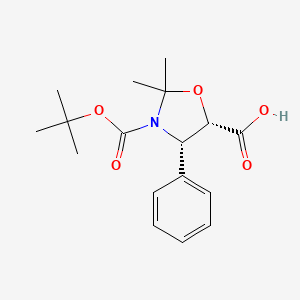
![4-(Benzothiophen-2-ylmethylamino)-1-hydroxy-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13438811.png)
